[4-(4-Amino-6,7-dimethoxyquinolin-2-yl)piperazin-1-yl](phenyl)methanone
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Overview
Description
4-(4-Amino-6,7-dimethoxyquinolin-2-yl)piperazin-1-ylmethanone is a complex organic compound with a molecular formula of C22H24N4O3 This compound is known for its unique structure, which includes a quinoline moiety, a piperazine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-6,7-dimethoxyquinolin-2-yl)piperazin-1-ylmethanone typically involves multiple steps. One common synthetic route starts with the preparation of 6,7-dimethoxyquinoline, which is then functionalized to introduce the amino group at the 4-position. This intermediate is then reacted with piperazine to form the quinoline-piperazine derivative. Finally, the phenylmethanone group is introduced through a coupling reaction, often using reagents such as benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-6,7-dimethoxyquinolin-2-yl)piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: The amino group allows for nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Amino-6,7-dimethoxyquinolin-2-yl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, 4-(4-Amino-6,7-dimethoxyquinolin-2-yl)piperazin-1-ylmethanone is investigated for its potential pharmacological properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a subject of interest for further drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-Amino-6,7-dimethoxyquinolin-2-yl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Aminoquinolin-2-yl)piperazin-1-ylmethanone
- 4-(4-Amino-6-methoxyquinolin-2-yl)piperazin-1-ylmethanone)
- 4-(4-Amino-7-methoxyquinolin-2-yl)piperazin-1-ylmethanone)
Uniqueness
What sets 4-(4-Amino-6,7-dimethoxyquinolin-2-yl)piperazin-1-ylmethanone apart from similar compounds is the presence of both methoxy groups at the 6 and 7 positions of the quinoline ring. This unique substitution pattern can influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for further research and development.
Properties
CAS No. |
113704-35-1 |
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Molecular Formula |
C22H24N4O3 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinolin-2-yl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C22H24N4O3/c1-28-19-12-16-17(23)13-21(24-18(16)14-20(19)29-2)25-8-10-26(11-9-25)22(27)15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3,(H2,23,24) |
InChI Key |
OSYWJTLQNPVIKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4)N)OC |
Origin of Product |
United States |
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